molecular formula C25H17N5O2S B2507291 (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 956792-34-0

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2507291
CAS No.: 956792-34-0
M. Wt: 451.5
InChI Key: WIUYQHXEDKVTMI-STZFKDTASA-N
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Description

The compound “(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” features a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted at position 5 with a (1,3-diphenyl-1H-pyrazol-4-yl)methylene group and at position 2 with a 2-methylfuran-3-yl moiety. The Z-configuration denotes the spatial orientation of the methylene group relative to the heterocyclic core.

Properties

CAS No.

956792-34-0

Molecular Formula

C25H17N5O2S

Molecular Weight

451.5

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H17N5O2S/c1-16-20(12-13-32-16)23-26-25-30(28-23)24(31)21(33-25)14-18-15-29(19-10-6-3-7-11-19)27-22(18)17-8-4-2-5-9-17/h2-15H,1H3/b21-14-

InChI Key

WIUYQHXEDKVTMI-STZFKDTASA-N

SMILES

CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives that have gained considerable attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole core linked to a pyrazole moiety and a methylfuran substituent. Its molecular formula is C22H19N3O2SC_{22}H_{19}N_3O_2S, with a molecular weight of approximately 385.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The design often incorporates structure-activity relationship (SAR) studies to optimize the biological efficacy of the resultant compounds. The synthesis pathway generally includes the formation of the thiazole ring followed by the introduction of the pyrazole and furan substituents through condensation reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • In Vitro Studies : A study evaluated various derivatives against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Compounds with specific substitutions at the C-5 position demonstrated significant cytotoxicity while exhibiting low toxicity towards normal HEK293 cells. The most active compounds were identified as those containing halogen substituents which enhanced their interaction with target proteins involved in cell proliferation .
CompoundCell LineIC50 (µM)Toxicity (HEK293)
2hHeLa10Low
2iMCF-78Low

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown promising antimicrobial activity against various bacterial strains:

  • Antibacterial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited up to 16-fold increased antibacterial activity compared to standard antibiotics like Oxytetracycline. Notably, compounds containing thiazole rings were particularly effective against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
15bStaphylococcus aureus7.815.6
16bEscherichia coli7.815.6

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, thiazolo[3,2-b][1,2,4]triazoles have been reported to exhibit anti-inflammatory effects:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2. In experimental models of inflammation, compounds derived from this scaffold demonstrated reduced edema and inflammatory markers .

Case Studies

Several case studies have been published documenting the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazoles:

  • Study on Anticancer Properties : A research team synthesized a series of thiazolo[3,2-b][1,2,4]triazoles and evaluated their anticancer activity in vitro. They identified specific structural features that correlated with increased potency against cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of these compounds against multi-drug resistant strains. It was found that modifications to the thiazole ring significantly enhanced antibacterial activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and thiazole moieties. The structural complexity is attributed to the presence of multiple functional groups that can interact with biological targets. Various synthetic routes have been explored, including methods utilizing catalytic systems to enhance yield and purity.

Biological Applications

The biological applications of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are diverse:

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole and thiazole have shown promise in inducing apoptosis in tumor cells. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Compounds featuring this moiety have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its spectrum of activity .

Antioxidant Effects

Antioxidant activity is another area where this compound could be beneficial. The presence of furan and pyrazole rings contributes to the radical scavenging ability of such compounds. Studies have shown that related structures can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

Several case studies highlight the potential applications of this compound:

Study 1: Anticancer Evaluation

A study published in Molecular Diversity explored the synthesis and biological evaluation of related thiazolidine derivatives. The findings indicated significant cytotoxicity against human cancer cell lines with particular emphasis on apoptosis induction mechanisms .

Study 2: Antimicrobial Assessment

Research conducted on thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The structural similarities suggest that this compound could possess comparable antimicrobial properties .

Study 3: Antioxidant Activity Investigation

In a comparative study focusing on antioxidant properties among various heterocyclic compounds, those containing thiazole rings were identified as potent radical scavengers. This positions this compound as a candidate for further antioxidant studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s biological and physicochemical properties are influenced by its unique substituents. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target: 2-(2-Methylfuran-3-yl), 5-(1,3-diphenylpyrazole-methylene) Not reported Not reported Hypothesized anticancer
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) 220 (LCMS) 230–232 Anticancer (in vitro testing)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) 236 (LCMS) >250 Anticancer (in vitro testing)
2-(4-Ethoxyphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylene] derivative (Ev1) 623.6 (calc.) Not reported Not reported
2-(4-Methoxyphenyl)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene] (Ev3) 636.7 (calc.) Not reported Not reported
Key Observations:
  • Substituent Impact on Activity: The furan and thiophene derivatives (2j, 2k) exhibit anticancer activity in vitro, suggesting that heteroaromatic substituents at position 5 enhance bioactivity.
  • Aryl Group Variations : Compounds with 4-ethoxyphenyl or 4-methoxyphenyl substituents (Ev1, Ev3) demonstrate the role of electron-donating groups in stabilizing the molecular framework. However, their biological activities remain unexplored, highlighting a gap compared to the furan/thiophene analogs .
  • Melting Points : Higher melting points in thiophene derivatives (2k, >250°C) vs. furan (2j, 230–232°C) suggest stronger intermolecular forces (e.g., dipole interactions) due to sulfur’s polarizability .

Structural Conformation and Planarity

  • discusses isostructural compounds with triclinic symmetry, where one fluorophenyl group is perpendicular to the planar core. This suggests that bulky substituents (e.g., diphenylpyrazole in the target) may induce non-planar conformations, affecting binding pocket interactions .

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation to form the methylene bridge between the pyrazole and thiazolo-triazole cores .
  • Cyclization reactions under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C) to assemble the fused heterocyclic system .
  • Catalysts : Acidic or basic catalysts (e.g., piperidine or sodium ethoxide) to enhance reaction efficiency . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, ethanol reflux for 2–6 hours achieves yields of 52–64% in analogous compounds .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and stereochemistry (e.g., Z-configuration of the methylene group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) and monitors stability under storage conditions .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 25–40°C in buffers (pH 1–10) and analyze degradation products via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability by monitoring mass loss under controlled heating .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives?

  • Descriptor selection : Use molecular descriptors (e.g., logP, polar surface area) and docking scores (e.g., binding affinity to 14-α-demethylase) to correlate structure with activity .
  • Validation : Cross-validate models using datasets of analogs with known activities (e.g., antifungal or anticancer IC50 values) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and purity data. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .
  • Dose-response reevaluation : Reproduce studies with standardized protocols to isolate structure-activity relationships .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or CRISPR-Cas9 screening to identify binding proteins .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest) .

Q. How to minimize byproduct formation during large-scale synthesis?

  • Process optimization : Use flow chemistry to control reaction kinetics and reduce side reactions (e.g., over-oxidation) .
  • In-line monitoring : Employ TLC or real-time HPLC to detect intermediates and adjust conditions dynamically .

Q. What role do halogen substituents (e.g., Cl, F) play in modulating reactivity and bioactivity?

  • Electron-withdrawing effects : Halogens enhance electrophilicity of the benzylidene moiety, improving binding to nucleophilic targets (e.g., cysteine residues in enzymes) .
  • Bioisosteric replacement : Compare fluorine (small size, high electronegativity) vs. chlorine (larger, lipophilic) to optimize pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.